molecular formula C4H5ClO2 B8821741 5-Chloro-2,3-dihydro-1,4-dioxine CAS No. 57253-40-4

5-Chloro-2,3-dihydro-1,4-dioxine

Cat. No.: B8821741
CAS No.: 57253-40-4
M. Wt: 120.53 g/mol
InChI Key: CEWVATDHWSVYRG-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1,4-dioxine (CAS: 2116168-61-5) is a heterocyclic compound featuring a six-membered ring fused with a benzene ring and two oxygen atoms in the dioxine structure. Its molecular formula is C₁₁H₁₁ClO₄, with a molar mass of 242.66 g/mol . The compound is characterized by a chlorine substituent at the 5-position of the benzodioxine ring, which significantly influences its physicochemical and pharmacological properties. Derivatives of this compound, such as ethyl 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, are commonly used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research .

The 2,3-dihydro-1,4-benzodioxine scaffold is notable for its stability and ability to interact with biological targets, making it a versatile motif in drug design. For instance, derivatives of this structure are explored for their antihypertensive, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

57253-40-4

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1,4-dioxine

InChI

InChI=1S/C4H5ClO2/c5-4-3-6-1-2-7-4/h3H,1-2H2

InChI Key

CEWVATDHWSVYRG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CO1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 5-chloro-2,3-dihydro-1,4-dioxine, we compare it with structurally related compounds in terms of molecular properties , reactivity , and pharmacological applications .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Key Substituents Applications/Activities
This compound C₁₁H₁₁ClO₄ 2116168-61-5 Chlorine at 5-position Intermediate in drug synthesis
5-Methyl-2,3-dihydro-1,4-dioxine C₅H₈O₂ 3973-22-6 Methyl at 5-position Industrial solvent; limited bioactivity
2,3-Dihydro-1,4-benzodioxane derivatives Varies Multiple (e.g., 2906-75-4) Variable substituents (e.g., chloro, methoxy) Antihypertensive agents, receptor tracers
Luminol hydrochloride C₈H₈ClN₃O₂ 74165-64-3 Amino and hydrazide groups Chemiluminescent reagent

Key Findings:

Substituent Effects :

  • The chlorine atom in this compound enhances electrophilic reactivity compared to the methyl-substituted analog (5-methyl-2,3-dihydro-1,4-dioxine), which is primarily used as a solvent .
  • Chlorinated derivatives (e.g., 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine) exhibit stronger binding to biological targets like angiotensin II receptors, as seen in docking studies .

Pharmacological Potential: this compound derivatives show promise in cardiovascular drug development. For example, analogs like 5-[2-[(5-chloro-2,3-dihydro-1,4-benzodioxan-2-ylmethyl)amino]-1-hydroxyethyl]-2-methoxybenzoic acid demonstrate antihypertensive effects comparable to valsartan . In contrast, non-chlorinated benzodioxane derivatives (e.g., 1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azepanium chloride) are utilized as glucocorticoid receptor tracers due to their balanced lipophilicity and receptor affinity .

Safety and Handling :

  • The methyl-substituted analog (5-methyl-2,3-dihydro-1,4-dioxine) requires stringent safety protocols, including oxygen administration if inhaled, due to its volatility .
  • Chlorinated derivatives generally exhibit higher stability but may pose environmental persistence risks, necessitating careful disposal .

Table 2: Pharmacological Activity Comparison

Compound Type Target Receptor/Enzyme Key Activity Reference
This compound Angiotensin II receptor Antihypertensive, docking affinity
Benzodioxane derivatives Glucocorticoid receptor (GR) Receptor occupancy studies
Luminol hydrochloride Hemoglobin (chemiluminescence) Diagnostic imaging

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